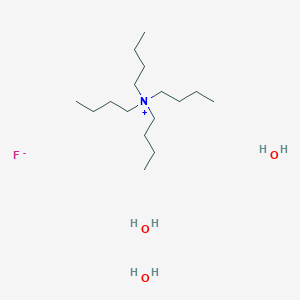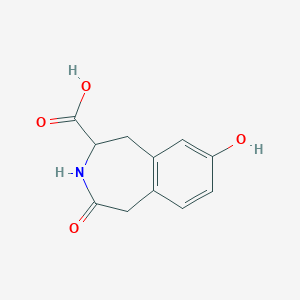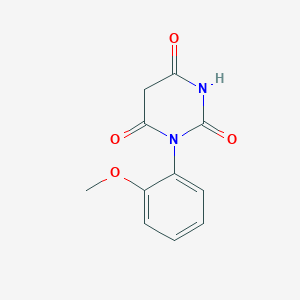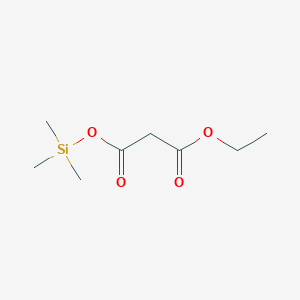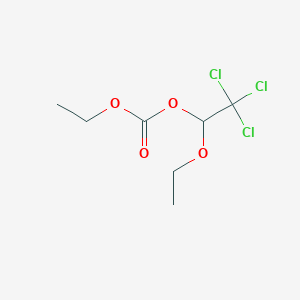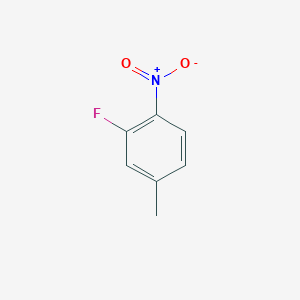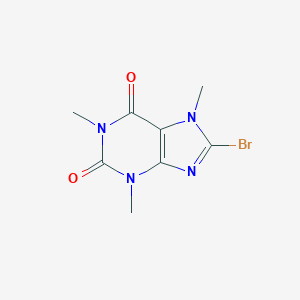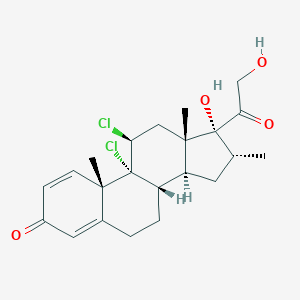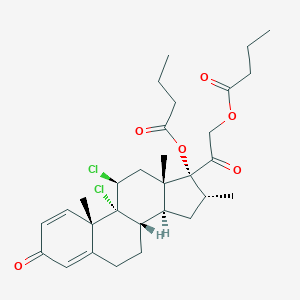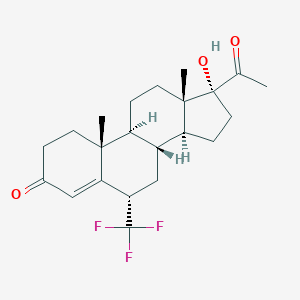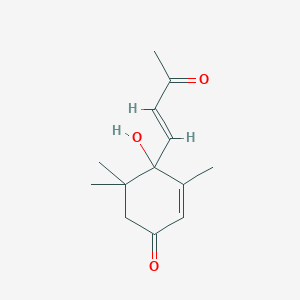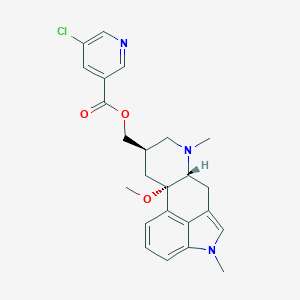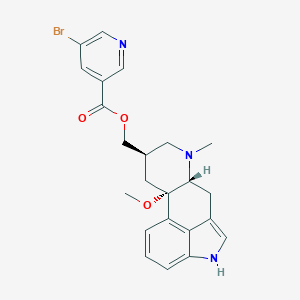![molecular formula C22H16 B108640 4,5-Dimethylbenzo[a]pyrene CAS No. 16757-89-4](/img/structure/B108640.png)
4,5-Dimethylbenzo[a]pyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethylbenzo[a]pyrene (DMBA) is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment due to industrial processes, combustion of fossil fuels, and cigarette smoke. It is a potent carcinogen that has been extensively studied for its toxic effects on living organisms.
Wirkmechanismus
4,5-Dimethylbenzo[a]pyrene is metabolized in the liver by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and cause mutations. The binding of 4,5-Dimethylbenzo[a]pyrene to DNA can lead to the formation of DNA adducts, which can cause DNA damage and disrupt normal cellular processes. This can ultimately lead to the development of cancer.
Biochemische Und Physiologische Effekte
4,5-Dimethylbenzo[a]pyrene has been shown to induce a variety of biochemical and physiological effects in living organisms. It can cause oxidative stress, inflammation, and DNA damage, which can lead to cellular dysfunction and death. 4,5-Dimethylbenzo[a]pyrene has also been shown to disrupt normal cell signaling pathways and alter gene expression, which can contribute to the development of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
4,5-Dimethylbenzo[a]pyrene is a useful tool for studying the mechanisms of chemical-induced carcinogenesis and for developing new therapeutic agents for cancer treatment. It is relatively easy to synthesize and can induce tumors in a variety of organs in animal models. However, the use of 4,5-Dimethylbenzo[a]pyrene in laboratory experiments has some limitations. It can be toxic to living organisms at high doses, and its effects may not accurately reflect the effects of environmental pollutants on human health.
Zukünftige Richtungen
Future research on 4,5-Dimethylbenzo[a]pyrene should focus on developing new methods for detecting and quantifying DNA adducts, which can provide valuable information on the mechanisms of chemical-induced carcinogenesis. Additionally, more research is needed to understand the effects of 4,5-Dimethylbenzo[a]pyrene on different organs and to develop new therapeutic agents for cancer treatment. Finally, research should focus on developing new methods for reducing exposure to environmental pollutants that contain 4,5-Dimethylbenzo[a]pyrene and other carcinogenic compounds.
Synthesemethoden
4,5-Dimethylbenzo[a]pyrene can be synthesized by various methods, including the Friedel-Crafts reaction, Diels-Alder reaction, and Suzuki coupling reaction. The most common method involves the Friedel-Crafts reaction between 4,5-dimethylphenanthrene and benzoyl chloride in the presence of aluminum chloride as a catalyst.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethylbenzo[a]pyrene has been extensively used in scientific research as a model carcinogen to study the mechanisms of chemical-induced carcinogenesis. It is commonly used in animal models to induce tumors in various organs, including the skin, lung, liver, and mammary gland. 4,5-Dimethylbenzo[a]pyrene has also been used to study the effects of environmental pollutants on human health and to develop new therapeutic agents for cancer treatment.
Eigenschaften
CAS-Nummer |
16757-89-4 |
|---|---|
Produktname |
4,5-Dimethylbenzo[a]pyrene |
Molekularformel |
C22H16 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
4,5-dimethylbenzo[a]pyrene |
InChI |
InChI=1S/C22H16/c1-13-14(2)20-12-16-6-3-4-8-18(16)19-11-10-15-7-5-9-17(13)21(15)22(19)20/h3-12H,1-2H3 |
InChI-Schlüssel |
KWYWGXYFWOWWTF-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC3=CC=CC=C3C4=C2C5=C(C=CC=C15)C=C4)C |
Kanonische SMILES |
CC1=C(C2=CC3=CC=CC=C3C4=C2C5=C(C=CC=C15)C=C4)C |
Andere CAS-Nummern |
16757-89-4 |
Synonyme |
4,5-Dimethylbenzo[a]pyrene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




